molecular formula C14H14Cl4O4 B1584409 Dipropyl tetrachlorophthalate CAS No. 6928-67-2

Dipropyl tetrachlorophthalate

Cat. No. B1584409
CAS RN: 6928-67-2
M. Wt: 388.1 g/mol
InChI Key: QJRSPJSHRYYBJL-UHFFFAOYSA-N
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Description

Dipropyl tetrachlorophthalate is a chemical compound with the molecular formula C14H14Cl4O4 . It is also known as Tetrachlorophthalic Acid Dipropyl Ester .


Molecular Structure Analysis

The molecular structure of Dipropyl tetrachlorophthalate consists of 14 carbon atoms, 14 hydrogen atoms, 4 chlorine atoms, and 4 oxygen atoms . The exact structure and arrangement of these atoms are not provided in the search results.


Physical And Chemical Properties Analysis

Dipropyl tetrachlorophthalate is a solid at 20 degrees Celsius . It has a molecular weight of 388.06 . The compound appears as a white or colorless to light yellow powder to lump to clear liquid . Its freezing point ranges from 24.0 to 27.0 degrees Celsius .

Scientific Research Applications

Naphthalene Derivatives Synthesis

  • Electron-Transfer Reduction of Naphthalene Derivatives : A study by Saitoh, Yoshida, and Ichikawa (2006) demonstrates the unique electron-transfer reduction behavior of naphthalene-1,8-diylbis(diphenylmethylium), leading to the synthesis of benzidine derivatives through oxidative self-coupling of N,N-dialkylanilines. This process highlights the potential for creating complex organic compounds, which could be analogous to reactions involving Dipropyl tetrachlorophthalate in synthesizing specialized molecules for research applications (Saitoh et al., 2006).

Metal-Organic Frameworks (MOFs)

  • Highly-Thermostable MOFs : Zou, Zhong, Du, Kiyobayashi, and Xu (2007) synthesized novel zinc and cadmium metal-organic frameworks (MOFs) using hexafluoroisopropylidene diphthalate, exhibiting unique fluorite topology and high thermal stabilities. Although not directly related to Dipropyl tetrachlorophthalate, the use of diphthalate compounds in constructing MOFs indicates the potential for Dipropyl tetrachlorophthalate to contribute to the development of new materials with unique properties (Zou et al., 2007).

Analytical Chemistry Applications

  • Titration Method for Amine Drug Analysis : Tsubouchi, Mitsushio, Yamasaki, and Matsuoka (1981) developed a titration method using tetraphenylborate for the analysis of various drugs in aqueous solution. While Dipropyl tetrachlorophthalate is not specifically mentioned, this research underscores the broader application of similar chemical compounds in analytical methodologies for drug analysis (Tsubouchi et al., 1981).

Corrosion Inhibition

  • 4H-Triazole Derivatives for Corrosion Protection : Bentiss, Bouanis, Mernari, Traisnel, Vezin, and Lagrenée (2007) explored the use of 4H-1,2,4-triazole derivatives for protecting mild steel against corrosion in hydrochloric acid solution. The study's emphasis on the molecular structure's impact on efficiency provides insight into how Dipropyl tetrachlorophthalate's structure could influence its effectiveness as a corrosion inhibitor (Bentiss et al., 2007).

properties

IUPAC Name

dipropyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl4O4/c1-3-5-21-13(19)7-8(14(20)22-6-4-2)10(16)12(18)11(17)9(7)15/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRSPJSHRYYBJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2044719
Record name Dipropyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dipropyl tetrachlorophthalate

CAS RN

6928-67-2
Record name Dipropyl tetrachlorophthalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6928-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dipropyl tetrachlorophthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006928672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6928-67-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83596
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro-, 1,2-dipropyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dipropyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIPROPYL TETRACHLOROPHTHALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68G85SO490
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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